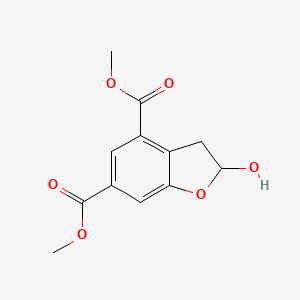![molecular formula C8H6BrNO B8089430 2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B8089430.png)
2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one is a brominated heterocyclic organic compound It is characterized by a bromine atom attached to the second carbon of a cyclopenta[b]pyridin-5-one ring system
Synthetic Routes and Reaction Conditions:
Manganese-Catalyzed Oxidation: One common synthetic route involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues. This reaction uses manganese(II) trifluoromethanesulfonate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C.
Multicomponent Condensation: Another method involves a multicomponent condensation reaction using malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This reaction forms 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, which can then be brominated to obtain the target compound.
Industrial Production Methods: The industrial production of this compound typically involves scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving manganese catalysts and oxidants like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed to convert the bromine atom to a hydrogen atom, resulting in the formation of 2-hydroxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one.
Substitution: Bromine in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Mn(OTf)2, t-BuOOH, water, 25°C.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or aryl halides, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of 6,7-dihydro-5H-cyclopenta[B]pyridin-5-one derivatives.
Reduction: Formation of 2-hydroxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one.
Substitution: Formation of various substituted cyclopenta[b]pyridin-5-one derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one: This compound lacks the bromine atom present in 2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one.
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one: Similar structure but with a chlorine atom instead of bromine.
2-Iodo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness: this compound is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro- and iodo- counterparts.
Eigenschaften
IUPAC Name |
2-bromo-6,7-dihydrocyclopenta[b]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-8-4-1-5-6(10-8)2-3-7(5)11/h1,4H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTAHLYJRTXVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1N=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R,3R)-3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B8089371.png)

![3-Ethynyl-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8089381.png)
![tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate](/img/structure/B8089386.png)

![(6-Chlorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B8089396.png)



![1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride](/img/structure/B8089419.png)

![5,6-Dihydrodibenzo[b,f]azocine](/img/structure/B8089427.png)
![6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8089444.png)

